Moprolol hydrochloride
Overview
Description
Synthesis Analysis
Asymmetric Synthesis : A procedure for the enantioselective synthesis of (R)- and (S)-Moprolol was described, involving the synthesis of enantiopure (R)- and (S)-guaifenesin from (R)-3-chloro-1,2-propanediol and (S)-epichlorohydrin via kinetics of hydrolysis resolution of racemic epichlorohydrin (Zhao-yang Wang et al., 2008).
Chemoenzymatic Route : Another study reported a biocatalytic route for synthesizing (S)-moprolol, focusing on the enantioselective resolution of (RS)-3-(2-methoxyphenoxy)propane-1,2-diol (Saptarshi Ghosh et al., 2016).
Molecular Structure Analysis
The molecular structure of Moprolol hydrochloride, including its enantiomers, is confirmed through various spectroscopic methods like 1H NMR, 13C NMR, IR, and MS, as reported in the synthesis studies.
Chemical Reactions and Properties
Reactivity in Biological Fluids : Moprolol's reactivity was studied using gas chromatography for determining its presence in human biological fluids, highlighting its stability and specificity in these environments (J. Desager, 1980).
Bioorganometallic Chemistry : A related study on molybdocene dichloride, a metallocene with catalytic properties similar to those in Moprolol hydrochloride synthesis, reveals insights into its bioorganometallic chemistry (Jenny B. Waern & M. Harding, 2004).
Scientific Research Applications
Chromatographic Analysis
- Moprolol hydrochloride, a β-adrenergic blocking agent, can be quantitatively determined in human biological fluids through gas chromatography. This method, involving solvent extraction and bis-trifluoroacetyl derivative formation, offers high specificity and sensitivity, requiring only small sample volumes (Desager, 1980).
Electrophysiological Properties
- The electrophysiological and beta-blocking properties of moprolol isomers were studied in sheep cardiac Purkinje fibers. L-moprolol showed potent beta-blocking activity, while d-moprolol lacked these properties. Both isomers did not affect action potential, contractility, or automaticity up to a certain concentration (Porciatti et al., 1989).
Ocular Applications
- Moprolol, particularly the l-moprolol variant, has been evaluated for its effectiveness in reducing intraocular pressure in conditions like primary open-angle glaucoma or ocular hypertension. Studies indicate that its combination with dipivefrin can further reduce intraocular pressure (Rossetti et al., 1994).
Enantiomer Identification in Urine
- High-performance liquid chromatography and gas chromatography-mass spectrometry techniques have been developed to screen and determine the enantiomers of moprolol and their metabolites in human urine. This approach aids in understanding the pharmacokinetics and metabolism of moprolol (Li et al., 1993).
Future Directions
Future research on Moprolol hydrochloride could focus on its pharmacokinetics in humans and their respective effects on patients with hepatic, renal, and cardiovascular diseases . Another potential area of research could be the development of new analysis methods and their optimization in order to save time and consumables .
properties
IUPAC Name |
1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3;/h4-7,10-11,14-15H,8-9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEZSJIWQWVVQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5741-22-0 (Parent) | |
Record name | Moprolol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027058840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50949814 | |
Record name | 1-(2-Methoxyphenoxy)-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50949814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Moprolol hydrochloride | |
CAS RN |
27058-84-0 | |
Record name | 2-Propanol, 1-(2-methoxyphenoxy)-3-[(1-methylethyl)amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27058-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moprolol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027058840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Methoxyphenoxy)-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50949814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-hydroxy-3-(2-methoxyphenoxy)propyl]isopropylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.800 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOPROLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L42WT1PR63 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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